molecular formula C12H13N3O2 B11389341 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamide

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11389341
M. Wt: 231.25 g/mol
InChI Key: UTYLJDSQQPDRLR-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear factor κB (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer . The compound’s ability to modulate this pathway makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

  • 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
  • 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Comparison: Compared to these similar compounds, 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, such as its ability to inhibit the NF-κB pathway .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C12H13N3O2/c13-10(16)7-4-8-11-14-12(15-17-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)

InChI Key

UTYLJDSQQPDRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N

solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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